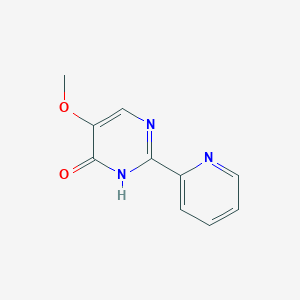

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

5-methoxy-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWROIDLUXMKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Pyridin 2 Yl Pyrimidin 4 Ol and Its Structural Analogs

Retrosynthetic Analysis and Key Synthetic Disconnections for the Pyrimidine (B1678525) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol core, the primary disconnections involve breaking the bonds of the pyrimidine ring.

Key disconnections for the pyrimidine ring are typically made at the C-N bonds. lakotalakes.comresearchgate.net This approach simplifies the structure to key precursors. One common strategy involves a disconnection that leads to a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine. lakotalakes.commdpi.comslideshare.net In the case of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol, this would involve pyridine-2-carboxamidine and a derivative of methoxymalonic acid.

Another viable retrosynthetic pathway involves disconnecting the C2-N1 and C4-N3 bonds, which points towards the use of a β-keto ester and an amidine, a classic approach known as the Pinner synthesis. mdpi.comslideshare.net The presence of the methoxy (B1213986) group at the C5 position suggests the use of a methoxy-substituted 1,3-dicarbonyl compound as a key intermediate.

Table 1: Key Retrosynthetic Disconnections for the Pyrimidine Core

| Disconnection Strategy | Precursors |

|---|---|

| C-N Bond Cleavage | 1,3-Dicarbonyl compound and an Amidine |

| Pinner Synthesis Approach | β-Keto ester and an Amidine |

Convergent and Linear Synthetic Strategies for the Compound Class

Both convergent and linear synthetic strategies can be employed for the synthesis of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol, each with distinct advantages. chemistnotes.comdifferencebetween.comyoutube.compediaa.com

The formation of the pyrimidine ring is a crucial step in the synthesis of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol. Several condensation and ring-closing reactions are commonly employed.

The Pinner synthesis is a classic method that involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net In the context of the target molecule, this would involve reacting a methoxy-substituted 1,3-dicarbonyl compound with pyridine-2-carboxamidine. Variations of this reaction, such as using β-keto esters or malonic esters, are also widely used. mdpi.comslideshare.netscribd.com

The Biginelli reaction , a one-pot three-component condensation, offers an efficient route to dihydropyrimidines, which can be subsequently oxidized to the desired pyrimidine. tandfonline.comfoliamedica.bgresearchgate.net This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tandfonline.comresearchgate.net

More recent methods include inverse electron-demand Diels-Alder reactions of 1,2,3-triazines with amidines, which can provide a powerful route to 2,5-disubstituted pyrimidines. mdpi.comnih.gov

Once the pyrimidine core is established, the pyridine (B92270) and methoxy groups can be introduced. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl systems. rsc.org The Suzuki-Miyaura cross-coupling, for instance, can be used to couple a pyrimidine-boronic acid derivative with a 2-halopyridine, or vice versa. rsc.orgworktribe.com

Nucleophilic aromatic substitution (SNAr) reactions are also a viable method for introducing these moieties. researchgate.netresearchgate.net For example, a dichloropyrimidine can react sequentially with a pyridine nucleophile and then with sodium methoxide (B1231860) to introduce the respective groups. The methoxy group can be introduced by reacting a chloropyrimidine with sodium methoxide in methanol. ontosight.ai

Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient methods. kuey.netrasayanjournal.co.inMicrowave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. tandfonline.comfoliamedica.bgresearchgate.netresearchgate.netnih.govpowertechjournal.com The synthesis of pyrimidine derivatives, including the Biginelli and Pinner reactions, has been shown to be significantly enhanced by microwave irradiation. tandfonline.comfoliamedica.bgresearchgate.net

Green chemistry approaches focus on reducing waste and using less hazardous substances. kuey.netrasayanjournal.co.innih.govbenthamdirect.com This includes the use of greener solvents (like water or ionic liquids), solvent-free reactions, and the use of catalysts. rasayanjournal.co.inpowertechjournal.com Multicomponent reactions, which combine three or more reactants in a single step, are also a cornerstone of green chemistry, offering high atom economy. rasayanjournal.co.in

Table 3: Advanced Synthetic Techniques

| Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Rapid reaction rates, higher yields, solvent-free options, ease of work-up tandfonline.comfoliamedica.bgresearchgate.netresearchgate.net |

| Green Chemistry Approaches | Use of sustainable and environmentally benign methods | Reduced waste, less hazardous materials, improved efficiency, financial feasibility kuey.netrasayanjournal.co.inpowertechjournal.comnih.gov |

Functional Group Interconversions and Derivatization Strategies on the Pyrimidine and Pyridine Scaffolds

Functional group interconversions allow for the modification of the core structure to generate a library of analogs. For instance, a hydroxyl group on the pyrimidine ring can be converted to a chloro group, which can then be subjected to various nucleophilic substitution reactions to introduce a range of functionalities.

Derivatization of the pyridine ring can be achieved through electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. More commonly, functionalization is achieved through lithiation followed by quenching with an electrophile.

Nitrogen atoms on the pyrimidine ring can be protected, for example, with a methoxymethyl (MOM) group, to allow for selective reactions at other positions. nih.gov

Purification and Spectroscopic Characterization Methods for 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol and its Intermediates

Purification of the final compound and its intermediates is typically achieved through standard techniques such as recrystallization or column chromatography.

The structural elucidation of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol and its precursors relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. tandfonline.comresearchgate.netimpactjournals.usbiointerfaceresearch.com The chemical shifts and coupling constants of the protons on the pyrimidine and pyridine rings provide valuable information about their substitution patterns. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl group (O-H stretch), C=N, and C=C bonds within the aromatic rings. researchgate.netimpactjournals.usbiointerfaceresearch.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming the molecular formula. impactjournals.usbiointerfaceresearch.comontosight.ai

Elemental analysis is also commonly used to confirm the elemental composition of the synthesized compounds. tandfonline.combiointerfaceresearch.com

Table 4: Spectroscopic Data for Characterization

| Technique | Information Obtained |

|---|---|

| 1H NMR | Proton environment, connectivity, and stereochemistry researchgate.netimpactjournals.usbiointerfaceresearch.com |

| 13C NMR | Carbon skeleton of the molecule tandfonline.comresearchgate.netimpactjournals.usbiointerfaceresearch.com |

| IR Spectroscopy | Presence of functional groups researchgate.netimpactjournals.usbiointerfaceresearch.com |

| Mass Spectrometry | Molecular weight and molecular formula impactjournals.usbiointerfaceresearch.comontosight.ai |

Molecular Mechanisms and Biological Target Interactions of 5 Methoxy 2 Pyridin 2 Yl Pyrimidin 4 Ol Derivatives in Vitro and Cellular Studies

Exploration of Molecular Binding Affinities and Modulatory Effects on Target Proteins

The biological activity of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol derivatives is intrinsically linked to their ability to interact with and modulate the function of various protein targets. In vitro studies on related compounds have begun to map out their binding affinities and inhibitory profiles against several key protein families.

Protein Kinase Inhibition Profiles

Enzymatic Activity Modulation beyond Kinases

The influence of this chemical class extends beyond protein kinases. A study on novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives investigated their anti-fibrotic activity, which is often linked to the modulation of enzymes involved in collagen synthesis and deposition. nih.govnih.govresearchgate.net

Receptor-Ligand Interactions

At present, there is no publicly available research detailing the direct receptor-ligand interactions of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol with targets such as estrogen or androgen receptors.

Cellular Pathway Interrogations and Mechanistic Studies (in vitro models)

The ultimate biological effect of any compound is determined by its impact on cellular pathways. In vitro studies using various cell lines have been instrumental in elucidating the effects of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol derivatives on fundamental cellular processes.

Impact on Cell Proliferation and Apoptosis Induction

Research into the antiproliferative action of compounds structurally related to 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol has yielded promising results. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been evaluated for their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6). nih.govnih.govresearchgate.net Several of these compounds exhibited significant inhibitory effects on cell proliferation. nih.govnih.govresearchgate.net

Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.govnih.govresearchgate.net

In a different study, 2-pyridyl urea-based Cu(II) complexes were investigated for their antiproliferative action against various lung cancer cell lines. mdpi.com Two of these complexes, Cu(U3)2Cl2 and Cu(U11)2Cl2, showed enhanced activity against the drug-resistant NCI-H1975 cell line, with IC50 values of 39.6 ± 4.5 μM and 33.4 ± 3.8 μM, respectively. mdpi.com

Interactive Table: Antiproliferative Activity of 2-(Pyridin-2-yl)pyrimidine (B3183638) Derivatives

| Compound | Cell Line | Activity | IC50 (μM) |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | Anti-fibrotic | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | Anti-fibrotic | 45.81 |

| Cu(U3)2Cl2 | NCI-H1975 | Antiproliferative | 39.6 ± 4.5 |

| Cu(U11)2Cl2 | NCI-H1975 | Antiproliferative | 33.4 ± 3.8 |

Gene Expression and Protein Level Regulation

The anti-fibrotic effects of the novel 2-(pyridin-2-yl) pyrimidine derivatives were further elucidated by examining their impact on protein expression. The study demonstrated that the most active compounds effectively inhibited the expression of Collagen type I alpha 1 (COL1A1) protein and reduced the content of hydroxyproline (B1673980) in the cell culture medium. nih.govnih.govresearchgate.net This indicates a direct influence on the synthesis and deposition of collagen, a key factor in fibrosis. nih.govnih.govresearchgate.net

While the broader class of pyrimidine-based drugs is known to interact with a variety of cellular targets, specific data on the regulation of iNOS, COX-2, RAS, JNK, and PI3K/Akt pathways by 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol itself is not currently available in the reviewed literature.

Structure-Mechanism Relationships at the Molecular and Cellular Level

The orientation of the pyridine (B92270) ring relative to the pyrimidine core, the position and nature of substituents on both ring systems, and the presence of the methoxy (B1213986) group would all be expected to influence the compound's binding affinity and selectivity for its molecular targets. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The methoxy group, being an electron-donating group, can alter the electronic properties of the pyrimidine ring and influence its reactivity and binding characteristics.

In the absence of specific research on 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol, we can hypothesize potential structure-mechanism relationships based on general principles and findings from related series of compounds. The following table outlines hypothetical modifications and their potential impact on biological activity, which would require experimental validation.

| Structural Modification | Potential Impact on Molecular Interaction | Potential Impact on Cellular Mechanism |

| Alteration of the substituent on the pyridine ring | Could enhance or decrease binding affinity to the target protein by introducing new interactions (e.g., hydrogen bonds, hydrophobic interactions). | May lead to increased potency in cellular assays, or alter the selectivity profile, potentially reducing off-target effects. |

| Modification or replacement of the methoxy group | A larger alkoxy group could probe deeper into a hydrophobic pocket of a target enzyme, potentially increasing potency. | Changes in cellular permeability and metabolic stability, which could affect the compound's overall efficacy in a cellular context. |

| Substitution at other positions on the pyrimidine ring | Could be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. | Improved pharmacokinetic properties could lead to better performance in cell-based assays. |

It is important to emphasize that the information presented here is based on established principles of medicinal chemistry and the study of related compounds. Dedicated synthesis and biological evaluation of a series of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol derivatives would be necessary to establish concrete structure-mechanism relationships.

Structure Activity Relationship Sar Studies and Rational Ligand Design for 5 Methoxy 2 Pyridin 2 Yl Pyrimidin 4 Ol Derivatives

Elucidation of Key Pharmacophoric Features and Substituent Effects

The pyrimidine (B1678525) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. rsc.orgnih.govgsconlinepress.com The specific arrangement of substituents around the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol core is critical for its biological function. Key pharmacophoric elements include hydrogen bond donors and acceptors, aromatic ring systems for potential π-π stacking interactions, and specific substituent patterns that influence the molecule's electronic and steric properties.

The methoxy (B1213986) group at the C5 position of the pyrimidine ring plays a significant role in modulating the biological activity of these derivatives. This group can influence the molecule's lipophilicity, electronic properties, and potential for hydrogen bonding. nih.gov Generally, the introduction of a methoxy group can increase a compound's solubility in organic solvents and alter its metabolic stability. ontosight.aitandfonline.com

SAR studies have shown that the presence and position of methoxy groups can significantly impact the anticancer and anti-inflammatory activities of pyrimidine derivatives. rsc.orgresearchgate.net For instance, in some series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution has been shown to enhance cytotoxic activities. researchgate.net The electron-donating nature of the methoxy group can influence the electron density of the pyrimidine ring, which may affect its interaction with biological targets. tandfonline.com

Table 1: Influence of Methoxy Group Substitution on Biological Activity

The pyridyl group at the C2 position is a crucial pharmacophoric feature. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions within a protein's binding pocket.

The substitution pattern on the pyridyl ring itself can further modulate activity. The introduction of various substituents can alter the electronic properties and steric bulk of the pyridyl moiety, leading to changes in binding affinity and selectivity. For example, in a series of 2-(pyridin-2-yl) pyrimidine derivatives, different substitutions on the pyridine ring were explored to optimize anti-fibrotic activity. mdpi.com

The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its 4(3H)-pyrimidinone form. chemicalbook.com This tautomerism is significant as the different forms can exhibit distinct biological activities and physicochemical properties, including stability and membrane permeability. The predominant tautomeric form can be influenced by the surrounding microenvironment, such as the solvent or the binding site of a protein. researchgate.net

Computational studies have indicated that for isolated 4-pyrimidone and its analogs, the 4-keto structure is generally the most stable. chemicalbook.com The ability to form specific hydrogen bonds in one tautomeric form over the other can be a determining factor for biological activity. Understanding and controlling this tautomeric equilibrium is a key aspect of rational drug design for this class of compounds.

Conformationally Restricted Analogs and Bioisosteric Scaffolds in Pyrimidine Medicinal Chemistry

To improve potency and selectivity, medicinal chemists often employ strategies such as conformational restriction and bioisosteric replacement.

Conformationally restricted analogs are designed to lock the molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. For pyrimidine derivatives, this can be achieved by introducing cyclic structures or rigid linkers. For example, pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines have been explored as conformationally restricted analogues of other antibacterial agents, demonstrating the utility of this approach. nih.gov

Bioisosteric scaffolds involve replacing a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving pharmacokinetic or pharmacodynamic properties. researchgate.netresearchgate.net In the context of pyrimidine medicinal chemistry, various heterocyclic rings can be used as bioisosteres for the pyrimidine core or its substituents to explore new chemical space and overcome issues like metabolic instability or off-target effects. mdpi.com The concept of scaffold hopping is a powerful tool in this regard, allowing for the discovery of novel core structures with similar biological activities. researchgate.net

Development of Design Principles for Enhanced Target Selectivity and Potency

Through extensive SAR studies, several design principles have emerged for enhancing the target selectivity and potency of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol derivatives.

Optimization of the Methoxy Group Position: The precise placement of the methoxy group on the pyrimidine ring is critical. Shifting its position can lead to significant changes in activity, highlighting the importance of this group in directing interactions with the target. rsc.orgresearchgate.net

Modification of the Pyridyl Substituent: Fine-tuning the substituents on the pyridyl ring can enhance binding affinity and selectivity. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the ring system.

Exploitation of Tautomeric Forms: Designing molecules that favor a specific tautomeric form known to be more active can lead to increased potency.

Introduction of Conformational Constraints: Rigidifying the structure through the introduction of rings or other constraining elements can lock the molecule in its bioactive conformation.

Bioisosteric Replacement: Replacing key functional groups or the core scaffold with bioisosteres can lead to improved drug-like properties. researchgate.netresearchgate.net

Table 2: Design Strategies for Enhanced Activity of Pyrimidine Derivatives

By applying these principles, researchers can rationally design new derivatives of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol with improved therapeutic potential.

Advanced Chemical Biology and Material Science Applications of 5 Methoxy 2 Pyridin 2 Yl Pyrimidin 4 Ol Analogues Non Clinical

Development as Chemical Probes for Cellular and Biochemical Systems

The development of small molecules that can selectively interact with biological targets is a cornerstone of chemical biology. These "chemical probes" serve as powerful tools to study and manipulate protein function and cellular pathways in their native environments. Analogues of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol, built upon the 2-(pyridin-2-yl)pyrimidine (B3183638) core, have been identified as versatile scaffolds for creating such probes. The pyrimidine (B1678525) moiety is a recognized privileged structure in medicinal chemistry, known for its diverse biological interactions. mdpi.comnih.gov

The strategic arrangement of nitrogen atoms in the pyridinylpyrimidine framework allows these molecules to act as potent inhibitors or modulators of various enzymes. By systematically modifying the core structure, researchers can generate libraries of compounds for screening against specific biological targets. mdpi.comnih.govresearchgate.net For example, derivatives of N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as selective inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. acs.orgresearchgate.net Such inhibitors can be used as chemical probes to dissect the complex processes of cell division and proliferation in cancer biology research.

Similarly, other analogues have been found to inhibit enzymes like collagen prolyl 4-hydroxylases, making them useful tools for studying the biochemical pathways of fibrosis in cellular models. The ability to fine-tune the structure-activity relationship allows for the development of highly selective probes, which are essential for accurately attributing a biological effect to a specific molecular target.

| Analogue Scaffold | Biological Target/System | Application as Chemical Probe |

|---|---|---|

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Interrogation of cell cycle control mechanisms; inducing cell cycle arrest for biochemical studies. acs.orgresearchgate.net |

| N-(pyridin-2-ylmethyl)pyrimidin-2-amine | Collagen Prolyl 4-Hydroxylases | Studying the pathways of collagen synthesis and deposition in fibrosis research. |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Hepatic Stellate Cells (HSC-T6) | Probing cellular mechanisms of liver fibrosis. mdpi.comnih.gov |

| Pyrimidine Diamine Derivatives | Cholinesterases (AChE/BChE) | Investigating enzymatic activity and inhibition in neurochemical pathways. acs.orgnih.gov |

Scaffold for Fluorescent Sensing and Bioimaging Agents (e.g., Amyloid Imaging)

Fluorescent probes are indispensable tools in modern biology, enabling the visualization of specific molecules and structures within complex biological environments. The pyridinylpyrimidine scaffold is a promising platform for the design of novel fluorescent sensors, particularly for bioimaging applications like the detection of amyloid-β (Aβ) plaques, which are hallmarks of neurodegenerative diseases. nih.govmdpi.com

Many fluorescent probes designed for amyloid imaging operate on a "turn-on" mechanism. They are typically weakly fluorescent when free in an aqueous solution but exhibit a significant enhancement in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. researchgate.netresearchgate.net This property is often achieved through molecular rotors or molecules with donor-π-acceptor (D-π-A) architectures, where the environment-sensitive fluorophore's emission is quenched in solution but becomes highly emissive in the constrained, hydrophobic environment of the amyloid aggregate. mdpi.com

The 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol scaffold incorporates key structural elements for such probes. The pyridine (B92270) and methoxy-substituted pyrimidine rings can act as electron-donating and accepting groups, while the bond connecting them allows for torsional freedom that can be restricted upon binding. By modifying this core, researchers can tune the probe's photophysical properties, such as shifting the emission wavelength into the near-infrared (NIR) range (650–900 nm). nih.govmdpi.com NIR probes are highly desirable for in vivo imaging because their longer wavelengths allow for deeper tissue penetration and minimize interference from tissue autofluorescence. nih.govmdpi.com

| Probe Scaffold Type | Target Analyte | Key Photophysical Properties | Reference |

|---|---|---|---|

| Styrylpyridinium Dyes | Insulin Amyloid Fibrils | Up to 23-fold fluorescence intensity increase upon binding. | researchgate.net |

| Push-Pull ThT Derivatives | Aβ Fibrils/Plaques | Designed for NIR fluorescence emission. | researchgate.net |

| General D-π-A Fluorophores | Aβ Species | Environment-sensitive fluorescence; tunable emission wavelengths. | mdpi.com |

| AmyBlink-1 | Amyloid Fibrils | Ratiometric sensor with a 5-fold increase in green/red emission ratio; enables super-resolution imaging. | nih.gov |

Exploration in Supramolecular Chemistry and Molecular Switch Design

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol scaffold is well-suited for this field due to its multiple sites for such interactions. The nitrogen atoms in both the pyridine and pyrimidine rings are effective hydrogen bond acceptors, while the hydroxyl group at the 4-position of the pyrimidine ring can act as a hydrogen bond donor.

This combination of donors and acceptors allows analogues to self-assemble into well-defined, higher-order structures. Research on related pyrimidine derivatives has shown their ability to form self-complementary base pairs and intricate hydrogen-bonded networks, resulting in supramolecular ribbons and other complex motifs. nih.govresearchgate.net Similarly, the 2-(2′-Pyridyl)imidazole ligand, which shares structural features with the pyridinylpyrimidine core, is known to be an excellent "supramolecular glueing agent" due to its capacity for both hydrogen bonding and π-stacking. researchgate.net

Furthermore, the scaffold has been theoretically explored for its potential in designing molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. Theoretical studies on 8-(pyridin-2-yl)quinolin-7-ol, a related structure, show that the pyridine unit can act as a "proton crane" to facilitate a long-range intramolecular proton transfer upon photoexcitation. mdpi.com This process switches the molecule between its enol and keto tautomers. The 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol structure, with its hydroxyl group, is inherently capable of keto-enol tautomerism, making it a prime candidate for the development of novel light-activated molecular switches.

Potential Integration into Novel Material Systems or Ligand Design Frameworks

The specific arrangement of nitrogen atoms in the 2-(pyridin-2-yl)pyrimidine scaffold makes it an excellent bidentate N,N'-donor ligand for coordinating with metal ions. This chelating ability is fundamental to its application in material science and the design of novel functional materials. By forming stable complexes with a wide array of transition metals, these ligands serve as building blocks for materials with tailored electronic, optical, and catalytic properties.

For instance, Ruthenium(II) complexes incorporating substituted di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers for applications in artificial photosynthesis, such as light-driven hydrogen production. In another application, pyridin-2-yl moieties are used in multidentate ligands to form complexes with lanthanide ions (e.g., Europium, Terbium). In these systems, the organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the metal ion, which then emits light at its characteristic wavelength. This principle is used to create highly luminescent materials for probes and sensors.

The versatility of the pyridinylpyrimidine scaffold allows it to be incorporated into more complex systems, including metal-organic frameworks (MOFs). rsc.org These are crystalline materials constructed from metal ions or clusters linked by organic ligands. By using pyridinylpyrimidine derivatives as the organic linkers, it is possible to create novel MOFs with specific porosities, catalytic activities, or photophysical properties for applications in gas storage, separation, and sensing. mdpi.commdpi.com

| Metal Ion | Ligand Type | Application of Resulting Complex |

|---|---|---|

| Ruthenium (Ru) | Substituted 2,4-di(pyridin-2-yl)pyrimidine | Photosensitizers for artificial photosynthesis. |

| Rhenium (Re) | Diimine ligands (e.g., pyridinylpyrimidine) | Luminescent materials, photocatalysts. |

| Lanthanides (Eu, Tb) | Multidentate ligands with pyridin-2-yl moieties | Luminescent probes ("antenna effect"). |

| Various Transition Metals | Pyridinylpyrimidine derivatives | Building blocks for Metal-Organic Frameworks (MOFs). rsc.org |

Future Perspectives in 5 Methoxy 2 Pyridin 2 Yl Pyrimidin 4 Ol Academic Research

Emerging Methodologies for Efficient Synthesis and Diverse Derivatization

The advancement of synthetic organic chemistry offers a robust toolkit for the efficient construction and subsequent derivatization of the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol scaffold. Future research will likely capitalize on methodologies that allow for rapid access to a diverse library of analogues, which is crucial for exploring structure-activity relationships (SAR).

Key synthetic strategies that are poised to impact research on this scaffold include:

Multi-component Reactions: These reactions, which combine three or more starting materials in a single step, offer an atom-economical and efficient route to complex heterocyclic systems. nih.gov Applying such strategies could streamline the synthesis of the core pyrimidine (B1678525) structure or its derivatives.

Catalytic Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination are instrumental in modern drug discovery for forging carbon-nitrogen bonds. nih.gov These methods could be employed for the late-stage functionalization of the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol core, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.

Fused Heterocyclic Systems: The pyrimidine ring serves as a versatile precursor for the synthesis of fused bicyclic and polycyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. nih.govnih.gov Exploring the derivatization of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol to create these more complex, rigidified structures could lead to compounds with novel pharmacological profiles. researchgate.net

The goal of these emerging methodologies is to create versatile and efficient synthetic pathways that facilitate the production of a wide range of derivatives for biological screening.

Identification of Novel Biological Targets and Phenotypes for Exploration

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com While the specific targets of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol are yet to be fully elucidated, the extensive research on related pyrimidine derivatives provides a roadmap for future investigation. Exploring the activity of this compound and its derivatives against novel and validated targets is a critical next step.

Numerous pyrimidine-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Based on the activities of analogous structures, several potential biological targets warrant exploration for 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol.

Interactive Data Table: Potential Biological Targets for Pyrimidine Scaffolds

| Target Class | Specific Target(s) | Associated Disease/Phenotype | Reference |

| Protein Kinases | Polo-like Kinase 4 (PLK4) | Cancer (implicated in centriole duplication and genomic stability) | nih.gov |

| Aurora Kinases (AURK), Polo-like Kinases (PLK) | Cancer (involved in cell cycle regulation) | nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Cancer (Non-Small Cell Lung Cancer) | nih.govnih.gov | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (angiogenesis) | nih.govmdpi.com | |

| Mitogen-activated protein kinases (ERK1/2, MEK1) | Cancer (apoptosis signaling) | mdpi.com | |

| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer (protein folding and stability) | mdpi.com |

| Eicosanoid Pathway Enzymes | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inflammation | nih.gov |

The diverse range of targets highlights the versatility of the pyrimidine core. nih.govmdpi.com Systematic screening of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol and its rationally designed derivatives against these targets could uncover novel biological activities and therapeutic applications.

Advancements in Computational Predictive Modeling for Pyrimidine Scaffolds

In silico methodologies are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For a scaffold like 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol, computational modeling can provide crucial insights into its potential biological activities and drug-like properties, thereby guiding experimental work.

Future research will heavily rely on a variety of computational approaches:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific biological target. mdpi.com Docking studies can be used to screen 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol against libraries of known protein structures (e.g., kinases like PLK4 or VEGFR-2) to prioritize potential targets for experimental validation. nih.govmdpi.com

Structure-Based Virtual Screening: This approach uses the three-dimensional structure of a target protein to screen large virtual libraries of compounds to identify those that are most likely to bind. nih.gov This can help in identifying initial hit compounds for a given target.

ADME/Tox Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. nih.govmdpi.com Predicting properties such as the oil-water partition coefficient (cLogP) and topological polar surface area (TPSA) helps in evaluating the drug-likeness of novel derivatives early in the discovery process. nih.gov

These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Potential for Rational Design of Next-Generation Molecular Tools and Probes

The convergence of efficient synthesis, biological target identification, and computational modeling enables the rational design of next-generation molecular tools and probes based on the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol scaffold. A molecular probe is a highly selective small molecule used to study the function of a specific biological target, while a molecular tool can refer to a broader class of compounds used in biological research.

The rational design process involves a cyclical and iterative approach:

Target Identification: A biological target of interest (e.g., Hsp90, PLK4) is selected based on its role in a disease pathway. nih.govmdpi.com

Computational Analysis: The 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol scaffold is modeled in the active site of the target protein to identify key potential interactions and vectors for chemical modification.

Scaffold Hopping & Derivatization: Guided by the computational model, new derivatives are designed to optimize binding affinity and selectivity. This may involve "scaffold hopping" to a related heterocyclic core or adding specific functional groups to exploit pockets within the target's binding site. nih.govnih.gov

Synthesis and Biological Evaluation: The designed compounds are synthesized and tested in vitro for their activity against the intended target and for their effects in cellular models.

Iterative Optimization: The experimental results are used to refine the computational model, leading to the design of improved, next-generation compounds.

By leveraging this integrated approach, the 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol core can serve as a versatile starting point for developing highly potent and selective probes to investigate complex biological systems or as lead structures for future therapeutic development.

Q & A

Q. Key parameters :

- Temperature : Elevated temperatures (80–120°C) often improve reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of methoxy or hydroxyl groups .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate pyrimidine ring formation .

Basic: How can researchers validate the purity and structural integrity of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol?

Answer:

Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, pyridinyl at C2). Aromatic proton signals in pyridine (δ 7.5–8.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) regions are diagnostic .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve ambiguous structural features (e.g., tautomerism between 4-ol and 4-one forms) by single-crystal analysis .

Advanced: How can contradictory spectroscopic data in structural elucidation be resolved?

Answer:

Contradictions (e.g., unexpected NOESY correlations or splitting patterns) may arise from dynamic processes like tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by equilibrium between tautomers .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns in crowded spectral regions .

Advanced: What experimental approaches are used to study the reactivity of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol under varying conditions?

Answer:

- pH-dependent stability : Monitor degradation kinetics via UV-Vis spectroscopy in buffers (pH 1–13) to identify labile groups (e.g., hydrolysis of the methoxy or hydroxyl substituents) .

- Electrophilic substitution : React with halogenation agents (e.g., NBS or Cl₂) to assess regioselectivity at pyrimidine C4 or pyridine C3 positions .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to functionalize the pyridinyl ring, requiring Pd catalysts and optimized ligand systems .

Advanced: How can in silico methods predict the biological targets of this compound?

Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or receptors. For example, pyrimidine derivatives often target ATP-binding pockets due to structural mimicry .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with biological activity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

Conflicting results (e.g., variable IC₅₀ values) may stem from assay conditions or impurities. Mitigation approaches:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to minimize variability .

- Metabolite profiling : LC-MS to detect degradation products or active metabolites that influence activity .

- Orthogonal assays : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.